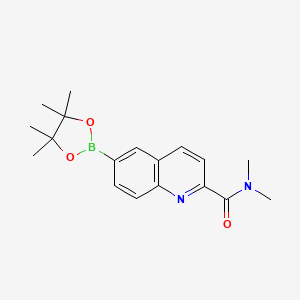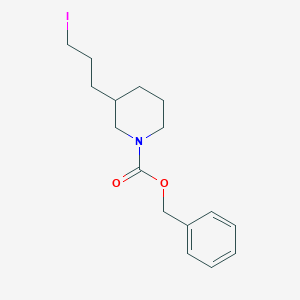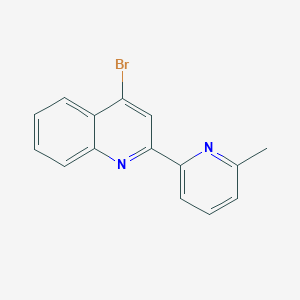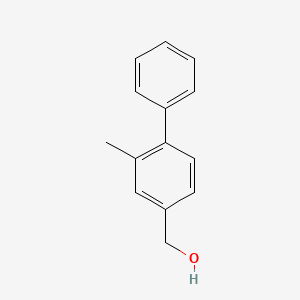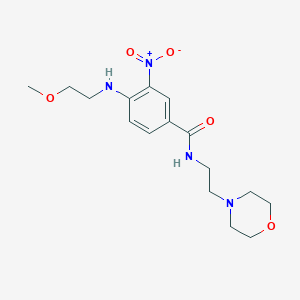
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrobenzamide core, a methoxyethylamino group, and a morpholin-4-ylethyl group.
Preparation Methods
The synthesis of 4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide involves multiple steps, including the formation of intermediate compounds The synthetic route typically starts with the nitration of a benzene derivative to introduce the nitro groupThe final step involves the addition of the morpholin-4-ylethyl group under specific reaction conditions, such as controlled temperature and pH .
Chemical Reactions Analysis
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethylamino group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The nitro group plays a crucial role in its reactivity, while the methoxyethylamino and morpholin-4-ylethyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide can be compared with similar compounds such as:
4-(2-aminoethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide: This compound lacks the methoxy group, which affects its reactivity and binding properties.
4-(2-methoxyethylamino)-N-(2-piperidin-4-ylethyl)-3-nitrobenzamide: The morpholine ring is replaced with a piperidine ring, altering its chemical and biological properties.
Properties
Molecular Formula |
C16H24N4O5 |
|---|---|
Molecular Weight |
352.39 g/mol |
IUPAC Name |
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C16H24N4O5/c1-24-9-5-17-14-3-2-13(12-15(14)20(22)23)16(21)18-4-6-19-7-10-25-11-8-19/h2-3,12,17H,4-11H2,1H3,(H,18,21) |
InChI Key |
JGKVUEYQKTVJTC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


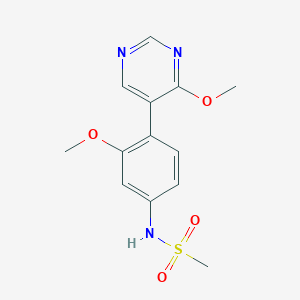
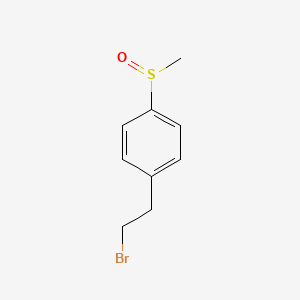
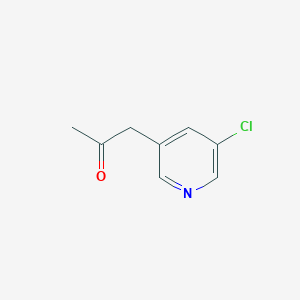

![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)


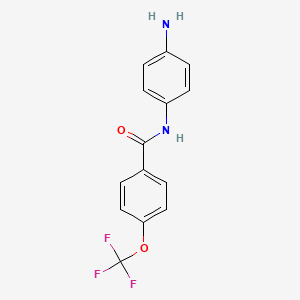
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
